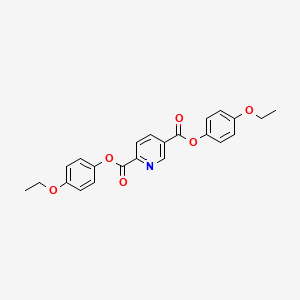
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,5-dicarboxylate complexes are a class of compounds that have been studied for their potential applications in various fields . They often form part of larger molecular structures, contributing to their unique properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of pyridine-2,5-dicarboxylic acid with other compounds under specific conditions . The exact method would depend on the desired end product and its intended use.Molecular Structure Analysis
The molecular structure of these compounds can be quite complex, often involving coordination with metal ions . The exact structure would depend on the specific compound and the conditions under which it was synthesized.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite varied, depending on the specific compound and the reaction conditions . In some cases, these compounds can undergo reactions that result in significant changes to their molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite varied, depending on their specific structure . This can include properties such as their solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
High-Performance Polymers
Researchers synthesized a series of pyridine-containing aromatic diamine monomers and polyimides to study their structure-property relationships. These polymers, due to their pyridine and biphenyl units, exhibited notable thermal, mechanical, and optical properties, making them suitable for applications requiring high transparency and performance under extreme conditions (Guan et al., 2015).
Conducting Polymers
A study explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including those with ethoxy substituents, to create conducting polymers. These polymers exhibited low oxidation potentials and high stability, suggesting potential for electronic applications (Sotzing et al., 1996).
Ligand Synthesis and Molecular Structure
Research on heterocyclic ligands including bis-phenol-pyridine derivatives has been conducted, focusing on their molecular structures and potential applications in coordination chemistry and catalysis (Silva et al., 1997).
Electroluminescent Devices
A novel multifunctional boron-containing compound integrating pyridine units showed promising applications in fabricating efficient single-layer electroluminescent devices, highlighting the role of such organic materials in advancing optoelectronic technologies (Zhang et al., 2006).
Oxidizing Agents
Bis(p-methoxyphenyl) telluroxide, although structurally distinct, serves as a mild and selective oxidizing agent. This suggests that bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate could potentially be explored for similar oxidative applications in synthetic chemistry (Barton et al., 1979).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-3-27-17-6-10-19(11-7-17)29-22(25)16-5-14-21(24-15-16)23(26)30-20-12-8-18(9-13-20)28-4-2/h5-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJLLQUPTHLSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-ethoxyphenyl) pyridine-2,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

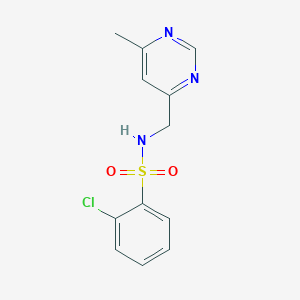
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
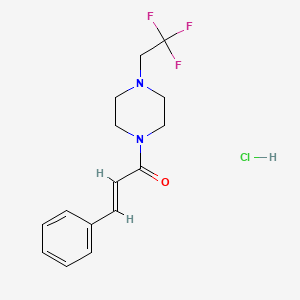
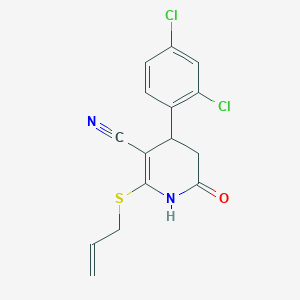
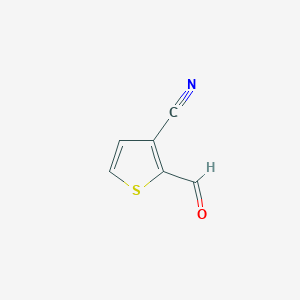
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
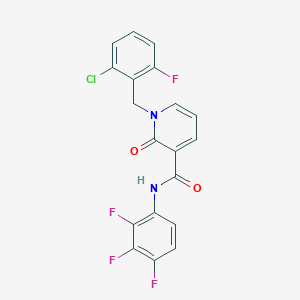
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)
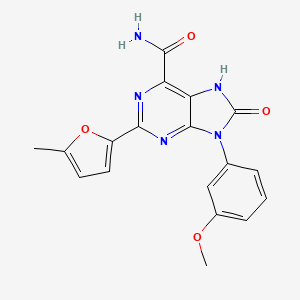
![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)
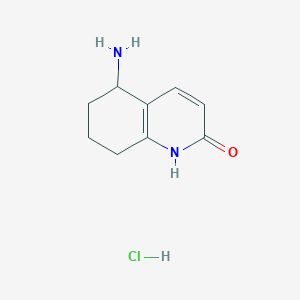
![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)